molecular formula C17H21N3O3S B2994335 2-methoxy-5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 1788845-81-7

2-methoxy-5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2994335
CAS No.: 1788845-81-7
M. Wt: 347.43
InChI Key: HHGXXEBLGZHWEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a high-purity chemical compound offered for research purposes. It is identified as a potent and selective PI3Kα (Phosphatidylinositol-3-kinase alpha) inhibitor, making it a valuable tool for investigating oncogenic signaling pathways . In biological screenings, this compound has demonstrated nanomolar potency against PI3Kα and exhibits acceptable anti-proliferative activity in panels of PI3Kα-addicted cancer cell lines . Studies indicate that it can induce cell cycle arrest and promote apoptosis in certain cancer models, such as T47D cells . Its distinct molecular architecture, which features a benzenesulfonamide core substituted with methoxy and methyl groups, linked to a pyridinyl-pyrrolidinyl moiety, contributes to its specific electronic and stereochemical properties for targeted biomolecular interactions . The balanced solubility of this aromatic sulfonamide in both polar and non-polar organic solvents also facilitates its handling and characterization in a laboratory setting . Researchers can leverage this compound to explore the PI3K/Akt/mTOR signaling axis, a frequently dysregulated pathway in numerous human cancers including breast, lymphatic, and ovarian tumors. This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-methoxy-5-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13-6-7-15(23-2)16(11-13)24(21,22)19-14-8-10-20(12-14)17-5-3-4-9-18-17/h3-7,9,11,14,19H,8,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGXXEBLGZHWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H20N2O3S, with a molecular weight of 320.41 g/mol. It features a sulfonamide group, which is known for its biological significance, particularly in antimicrobial activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related pyrrolidine derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent activity against these pathogens .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundTarget BacteriaMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025
Compound CB. subtilis4.69
Compound DP. aeruginosa13.40

Antifungal Activity

In addition to antibacterial properties, pyrrolidine derivatives have shown antifungal activity against Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity ranged from 16.69 to 78.23 µM for C. albicans, suggesting that the compound may also serve as a potential antifungal agent .

The mechanisms by which these compounds exert their biological effects are not fully understood but are believed to involve interference with bacterial cell wall synthesis and inhibition of protein synthesis pathways. The presence of the pyridine and pyrrolidine moieties in the structure may enhance the interaction with bacterial enzymes or receptors involved in these processes.

Case Studies

  • In Vitro Studies : A study conducted on various pyrrolidine derivatives indicated that the introduction of halogen substituents significantly enhanced antibacterial activity, suggesting a structure-activity relationship (SAR) that could be explored further for optimizing drug design .
  • Clinical Relevance : In clinical settings, compounds with similar structures have been evaluated for their efficacy in treating infections caused by resistant bacterial strains. The promising results from these studies indicate a potential pathway for developing new antimicrobial therapies based on the sulfonamide structure .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s pyrrolidine-pyridine substituent may enhance conformational flexibility compared to the rigid 1,5-naphthyridine core in the analog .
  • The 5-methyl group on the benzene ring in the target compound could improve lipophilicity relative to the bromo-substituted intermediate (N-(5-bromo-2-methoxypyridin-3-yl)benzenesulphonamide) used in .

Pharmacological and Physicochemical Properties

Property Target Compound Analog (N-(5-Bromo-2-Methoxypyridin-3-yl)Benzenesulphonamide)
Molecular Weight ~375 g/mol (estimated) ~383 g/mol (bromo increases mass)
Solubility Likely moderate (methyl group enhances lipophilicity) Lower (bromo substituent reduces aqueous solubility)
Binding Affinity Hypothetical: High for kinases due to pyridine-pyrrolidine High for naphthyridine-containing targets (e.g., kinase inhibitors)

Critical Differences :

  • The absence of a bromo substituent in the target compound may reduce toxicity risks compared to brominated analogs .
  • The pyridine-pyrrolidine moiety could enhance blood-brain barrier penetration relative to bulkier naphthyridine-based structures .

Reaction Pathway Divergences

The synthesis of the analog in involves:

Boronate Formation : Using bis(pinacol)diborane and palladium catalysts (3h at 100°C) .

Coupling Reaction : With 8-(4-pyridinyl)-1,5-naphthyridin-2-yltrifluoromethanesulfonate (1h at 100°C) .

In contrast, the target compound’s synthesis would likely require:

  • Pyrrolidine Functionalization : Introduction of the pyridin-2-yl group via Buchwald-Hartwig amination.
  • Sulfonamide Coupling : Reaction conditions sensitive to steric hindrance from the methyl group.

Q & A

Q. What methodologies identify degradation products under oxidative stress?

  • Forced Degradation : Expose the compound to 3% H₂O₂ at 50°C for 24h. Analyze by LC-QTOF-MS to detect sulfoxide and N-oxide derivatives.
  • Stability-Indicating Methods : Develop a gradient HPLC method (pH 3.0 phosphate buffer/acetonitrile) to resolve degradation peaks .

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